molecular formula C20H27NO6 B2938709 Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate CAS No. 1798715-69-1

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Cat. No.: B2938709
CAS No.: 1798715-69-1
M. Wt: 377.437
InChI Key: BWSDQQVQCZIBQV-UHFFFAOYSA-N
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Description

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is a chemical compound with the molecular formula C20H27NO6 and a molecular weight of 377.44 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its benzyl ester group and the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group.

Preparation Methods

The synthesis of Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines).

Scientific Research Applications

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is primarily related to its role as a protecting group in organic synthesis. The Boc groups protect the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc groups can be selectively removed to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate can be compared with other Boc-protected amino acid derivatives, such as:

The uniqueness of this compound lies in its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications.

Properties

IUPAC Name

benzyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-14(16(22)25-13-15-11-9-8-10-12-15)21(17(23)26-19(2,3)4)18(24)27-20(5,6)7/h8-12H,1,13H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSDQQVQCZIBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=C)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798715-69-1
Record name benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
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